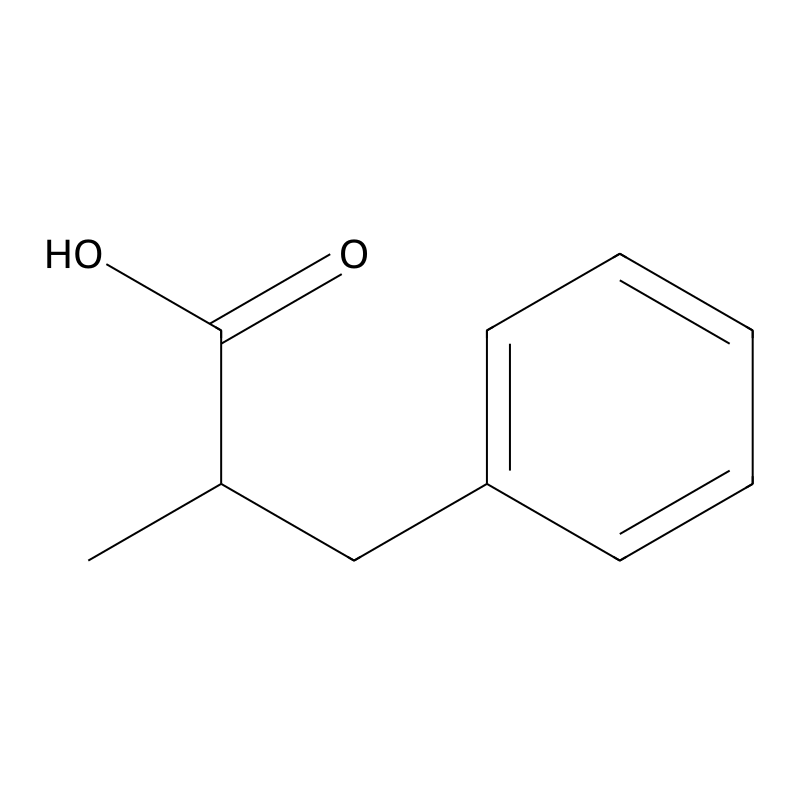

2-Methyl-3-phenylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Methyl-3-phenylpropanoic acid, also known as (S)-2-benzylpropanoic acid or deaminomethyl-phenylalanine, is an organic compound belonging to the class of phenylpropanoic acids. These molecules possess a structure containing a benzene ring linked to a three-carbon chain (propanoic acid) [Source: National Center for Biotechnology Information, PubChem ].

Scientific research on 2-methyl-3-phenylpropanoic acid has explored various potential applications, including:

2-Methyl-3-phenylpropanoic acid is an organic compound classified as a phenylpropanoic acid, characterized by a propanoic acid structure with a methyl group and a phenyl group attached to the second and third carbon atoms, respectively. Its molecular formula is , and it has a molecular weight of approximately 164.20 g/mol. The compound appears as a white to light yellow crystalline solid, with a melting point ranging from 37 to 41 °C and a boiling point between 167 and 168 °C at reduced pressure (23 mmHg) .

The biological activity of 2-methyl-3-phenylpropanoic acid has been explored in various contexts. It is known to exhibit anti-inflammatory properties and has potential applications in the pharmaceutical industry. The compound's structural similarity to other biologically active molecules suggests it may interact with biological pathways related to inflammation and pain relief .

Several synthesis methods for 2-methyl-3-phenylpropanoic acid have been reported:

- Biotransformation: Utilizing microorganisms such as Saccharomyces cerevisiae for the biotransformation of 2-methylcinnamaldehyde into the desired acid .

- Oxidation: Oxidizing racemic 2-methyl-3-phenyl-1-propanol using acetic acid bacteria like Acetobacter aceti or Gluconobacter oxydans .

- Kinetic Resolution: Employing fungal mycelia such as Rhizopus oryzae for the kinetic resolution of racemic mixtures through esterification processes .

2-Methyl-3-phenylpropanoic acid finds applications in several fields:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic uses.

- Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Biotechnology: Its biotransformation capabilities make it significant in microbial production processes .

Studies on the interactions of 2-methyl-3-phenylpropanoic acid with biological systems indicate its potential role in modulating inflammatory responses. Research suggests that it may influence pathways involved in pain signaling and inflammation, although further studies are required to elucidate its exact mechanisms of action .

Several compounds share structural similarities with 2-methyl-3-phenylpropanoic acid, including:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Methyl-4-phenylbutanoic acid | 1949-41-3 | 0.97 |

| 2,2-Dimethyl-3-phenylpropanoic acid | 5669-14-7 | 0.97 |

| 2-(4-Methylbenzyl)succinic acid | 6315-21-5 | 0.97 |

| 3-(4-Isopropylphenyl)-2-methylpropanoic acid | 66735-06-6 | 0.97 |

| (S)-2-Methyl-3-phenylpropanoic acid | 14367-54-5 | Unique |

Uniqueness

What distinguishes 2-methyl-3-phenylpropanoic acid from these similar compounds is its specific arrangement of functional groups, which contributes to its unique biological activity and potential therapeutic applications. The presence of both methyl and phenyl groups at specified positions on the propanoic chain enables distinct interactions within biological systems compared to its analogs.

Traditional Organic Synthesis Routes

Traditional synthetic approaches to 2-methyl-3-phenylpropanoic acid derivatives rely on established carbon-carbon bond formation strategies that have been refined over decades of organic chemistry research. These methodologies provide reliable routes to both racemic and stereoselective products.

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation represents one of the foundational methods for synthesizing arylpropanoic acids. This approach leverages the reactivity of benzene derivatives with appropriate alkylating agents in the presence of Lewis acid catalysts.

A typical Friedel-Crafts approach involves the reaction between benzene and methacrylic acid derivatives in the presence of aluminum chloride as a catalyst. For the synthesis of 2-methyl-3-phenylpropanoic acid specifically, the reaction can be conducted as follows:

- Aluminum chloride is dissolved in methylene dichloride

- The solution is cooled to -5°C to 0°C

- α-Chloro propionyl chloride is added dropwise to initiate the reaction

The Friedel-Crafts approach offers several advantages for industrial applications, including:

- Relatively inexpensive starting materials

- Scalable reaction conditions

- Moderate to good yields

However, regioselectivity can be challenging, often resulting in mixtures of ortho, meta, and para substituted products that require separation.

Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation

| Catalyst | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| AlCl₃ | High activity, low cost | Moisture sensitive, stoichiometric | 65-80 |

| FeCl₃ | Moderate activity, less sensitive | Lower yields | 50-70 |

| ZnCl₂ | Mild conditions | Less reactive | 45-65 |

| BF₃ | Good for electron-rich aromatics | Gaseous, handling difficulties | 55-75 |

Grignard Reaction-Based Approaches

Grignard reagents provide powerful tools for carbon-carbon bond formation in the synthesis of 2-methyl-3-phenylpropanoic acid derivatives. While the search results don't explicitly detail Grignard approaches for this specific compound, general synthetic strategies can be applied based on established organic chemistry principles.

A potential synthetic route using Grignard chemistry could involve:

- Formation of a benzyl Grignard reagent from benzyl halides

- Reaction with 2-methylpropionic acid derivatives or suitable α-bromo carboxylic esters

- Subsequent functional group transformations to yield the desired 2-methyl-3-phenylpropanoic acid

This approach allows for the controlled introduction of the phenyl group at the 3-position while maintaining the integrity of the 2-methyl substituent.

Ester Hydrolysis Optimization Protocols

The hydrolysis of ester precursors represents a critical step in many synthetic routes to 2-methyl-3-phenylpropanoic acid derivatives. Optimized hydrolysis conditions are essential for maximizing yield and purity.

Key considerations for ester hydrolysis include:

- Selection of appropriate base or acid catalysts

- Control of reaction temperature and time

- Efficient workup procedures to isolate the carboxylic acid product

A representative protocol extracted from the literature involves:

"After the reaction between the compounds of the Formulas 2 and 3, the reaction product can be ester-hydrolyzed to prepare 2-methyl-2′-phenylpropionic acid derivative of the Formula 1 in the form of an acid."

For industrial applications, the hydrolysis conditions must be carefully optimized to ensure complete conversion while minimizing side reactions. Common bases employed include sodium hydroxide, potassium hydroxide, and various alkoxides, while acidic hydrolysis typically employs mineral acids such as HCl or H₂SO₄.

Table 2: Comparison of Base-Catalyzed versus Acid-Catalyzed Ester Hydrolysis

| Parameter | Base-Catalyzed | Acid-Catalyzed |

|---|---|---|

| Reaction Rate | Generally faster | Moderate to slow |

| Reversibility | Irreversible | Reversible |

| pH Control | Critical | Less critical |

| Side Reactions | Potential for epimerization | Potential for dehydration |

| Workup | Acidification required | Neutralization required |

Novel Catalytic Asymmetric Syntheses

Recent advances in catalytic asymmetric synthesis have opened new avenues for preparing enantiomerically pure 2-methyl-3-phenylpropanoic acid derivatives. These approaches offer significant advantages in terms of stereoselectivity and atom economy.

Boron-Catalyzed α-Functionalization Techniques

Boron-catalyzed methodologies have emerged as powerful tools for the selective functionalization of carboxylic acids, including the synthesis of 2-methyl-3-phenylpropanoic acid derivatives. Recent research has demonstrated that boron catalysts can facilitate both α- and β-functionalization of carboxylic acids under mild conditions.

A particularly innovative approach involves photoinduced boron-catalyzed reactions:

"A boron-catalyzed α-allylation of carboxylic acids with allylsulfones under blue LED irradiation conditions is developed. We propose that photoexcitation of catalytically generated boron enediolates induces single-electron transfer to the allylsulfones."

The mechanism typically involves:

- Formation of boron carboxylate through reversible interaction between the carboxylic acid and boron catalyst

- Deprotonation to generate boron enediolates

- Photoexcitation of these intermediates to facilitate functionalization

These approaches allow for the construction of sterically demanding quaternary carbon centers at the α-position, which is particularly valuable for synthesizing 2-methyl-3-phenylpropanoic acid derivatives with defined stereochemistry.

Similar principles have been applied to β-functionalization:

"A visible light-induced, boron-catalyzed direct β-allylation of carboxylic acids with allylsulfones was developed. The selective promotion of β-allylation over the competing α-allylation was achieved by the combined use of a bulky binaphthol derivative and a N-sulfonyl valine derivative as ligands for the boron catalyst."

Table 3: Comparison of Boron-Catalyzed α- and β-Functionalization

| Parameter | α-Functionalization | β-Functionalization |

|---|---|---|

| Catalyst System | Single BINOL-type ligand | Mixed two-ligand system |

| Light Source | Blue LED | Visible light |

| Key Intermediates | Boron enediolates | Diboron ene-1,1-diolates |

| Selectivity Control | Electronic factors dominant | Steric factors dominant |

| Major Products | Quaternary α-substituted acids | β-substituted acids |

Chiral Ligand-Mediated Enantioselective Pathways

The development of chiral ligand systems has revolutionized the asymmetric synthesis of 2-methyl-3-phenylpropanoic acid derivatives. These approaches enable precise control over the stereochemistry at the critical 2-position.

BINOL-type (1,1'-bi-2-naphthol) ligands have proven particularly effective for boron-catalyzed asymmetric transformations:

"Given the essential role of BINOL-type ligands in our previous photoinduced boron-catalyzed α-allylation of carboxylic acids, we first investigated various structural derivatives using 2-(3-bromophenyl)propanoic acid (1a) and allylsulfone 2a as the substrates, together with (AcO)₄B₂O as a boron source."

For optimal enantioselectivity, researchers have found that combining different ligand types can significantly improve both reactivity and stereoselectivity:

"The selective promotion of β-allylation over the competing α-allylation was achieved by implementing a two-ligand system consisting of a BINOL-derivative and an amino-acid derivative."

These mixed ligand systems create well-defined chiral environments around the reaction center, directing the approach of reagents to favor formation of a specific enantiomer.

Table 4: Common Chiral Ligands for Asymmetric Synthesis of 2-Methyl-3-phenylpropanoic Acid

| Ligand Type | Structure Features | Enantioselectivity (ee%) | Applications |

|---|---|---|---|

| BINOL derivatives | Axially chiral, extended π-systems | 85-95 | Photocatalytic allylation |

| Amino acid derivatives | Center chirality, tunable N-substituents | 80-90 | Mixed ligand systems |

| Bipyrenol | Extended aromatic systems | 65-75 | α-functionalization |

| N-sulfonyl valine | Amino acid-derived, bulky groups | 75-85 | β-functionalization |

Enzymatic Resolution of Racemic Mixtures

Enzymatic approaches offer powerful tools for obtaining enantiomerically pure 2-methyl-3-phenylpropanoic acid derivatives through the resolution of racemic mixtures. These biocatalytic methods typically leverage the inherent selectivity of enzymes to discriminate between enantiomers.

A representative enzymatic resolution procedure involves:

"A solution of racemic -aryl-2-methylpropanoic and 3-arylbutanoic acid esters in phosphate buffer pH 7.0. Add lipase. The mixture was stirred for 16 h at room temperature, and then filtered, the filtrate was acidified with 2 M HCl to pH 2 and extracted with MTBE."

Specific lipases have shown excellent enantioselectivity:

"Pseudomonas cepacia and Burcholderia cepacia showed excellent enantioselectivity for hydrolysis of the substrate. These enzymes produce (S)-3a-acid with a high enantioselectivity of 97%. Unreacted (R)-3a was isolated at 98% ee, allowing access to both enantiomeric series in a single resolution."

For 2-methyl-3-phenylpropanoic acid specifically, enzymatic resolution can provide the desired (S)-enantiomer with high optical purity:

"The synthesis is based on the following sequence: (i) preparation of racemic 2-cyano-2-methyl-3-phenylpropanoic acid, (ii) resolution of the enantiomers."

Table 5: Comparison of Enzymatic Resolution Methods for 2-Methyl-3-phenylpropanoic Acid

| Enzyme | Substrate | Product Enantiomer | Optical Purity (ee%) | Yield (%) | Conditions |

|---|---|---|---|---|---|

| Amano PS lipase | Ethyl ester | (S)-acid | 99 | 75.5 | pH 7.0, 16h, RT |

| Burkholderia cepacia | Methyl ester | (S)-acid | 97 | 70-80 | pH 7.0, RT |

| Pseudomonas cepacia | Ethyl ester | (S)-acid | 97 | 70-75 | pH 7.0, RT |

| Candida antarctica | Various esters | (S)-acid | 85-95 | 65-70 | pH 7.5, RT |

Industrial-Scale Production Challenges

Scaling up laboratory synthesis methods to industrial production presents numerous challenges that must be addressed to ensure economic viability and sustainability.

Solvent Selection for Large-Scale Reactions

Solvent selection is critical for industrial-scale synthesis of 2-methyl-3-phenylpropanoic acid derivatives, affecting reaction efficiency, product isolation, and environmental impact.

Common solvents employed in industrial synthesis include:

- Methylene dichloride: Used in Friedel-Crafts reactions, but faces regulatory pressure due to environmental concerns

- DMF (Dimethylformamide): Effective for various transformations but presents recycling challenges

- Acetone: Utilized in nucleophilic substitution reactions with moderate success

For example, in certain synthetic procedures:

"2-(4-Bromo-methylphenyl) propionic acid (0.001 mol, 0.243 g) and appropriate (benz)azolylthiol derivative (0.001 mol) were dissolved in acetone. The solution was refluxed at 40°C for 12 h."

For industrial applications, solvent selection must balance process efficiency with environmental considerations. Green chemistry principles increasingly favor the use of less hazardous solvents or solvent-free processes where feasible.

Table 6: Solvent Selection Criteria for Industrial Synthesis

| Solvent | Boiling Point (°C) | Environmental Impact | Recovery Efficiency (%) | Reaction Compatibility |

|---|---|---|---|---|

| Methylene chloride | 39.6 | High | 85-90 | Excellent for Friedel-Crafts |

| DMF | 153 | Moderate | 75-85 | Good for nucleophilic reactions |

| Acetone | 56 | Low | 80-85 | Moderate reactivity |

| MTBE | 55.2 | Moderate | 80-90 | Good for extractions |

| Water | 100 | Minimal | 95-99 | Limited for organic reactions |

Catalyst Recycling and Process Intensification

Efficient catalyst management represents a significant challenge for industrial-scale production of 2-methyl-3-phenylpropanoic acid derivatives, particularly when expensive transition metals or chiral ligands are employed.

For traditional Friedel-Crafts processes using aluminum chloride:

"The separated organic layer was dehydrated with Na₂SO₄, and then condensed by filtration, and purified to obtain 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (2.4 g, yield 100%)."

However, more modern approaches emphasize catalyst recovery and recycling:

"The process of the present invention is very efficient and appropriate for industrial scale production of the pharmaceutically useful 2-methyl-2′-phenylpropionic acid derivatives, and thus can raise pharmaceutical and industrial usefulness."

Strategies for catalyst recycling include:

- Immobilization on solid supports

- Biphasic reaction systems for catalyst retention

- Precipitation and filtration methods

- Continuous flow processes with fixed catalyst beds

Process intensification techniques focus on:

- Reducing reaction steps

- Combining reaction and separation operations

- Minimizing energy consumption

- Increasing throughput per unit volume

Table 7: Catalyst Recycling Strategies and Effectiveness

| Catalyst Type | Recycling Method | Recovery Rate (%) | Activity Retention (%) | Cost Impact |

|---|---|---|---|---|

| Lewis acids (AlCl₃) | Precipitation/extraction | 40-60 | 70-80 | Moderate |

| Pd catalysts | Filtration/magnetic separation | 80-90 | 85-95 | Significant |

| Lipase enzymes | Immobilization | 70-90 | 60-80 | Moderate |

| Boron catalysts | Phase separation | 75-85 | 80-90 | Low to moderate |

Purification Methodologies for Pharmaceutical-Grade Output

Achieving pharmaceutical-grade purity for 2-methyl-3-phenylpropanoic acid derivatives requires sophisticated purification strategies that can be implemented at industrial scale.

Common purification methods include:

Crystallization: Often the preferred method for final purification

"After extraction, the aqueous solution was acidified with 2 M HCl to pH 2 with an organic solvent and extracted with MTBE (3 × 500 mL). The extract was washed with sodium chloride solution, dried with sodium sulfate, and evaporated in a vacuum."

Chromatography: Typically reserved for high-value intermediates or small-scale production

Distillation: Applicable for volatile derivatives or precursors

Acid-base extraction: Leveraging the carboxylic acid functionality

For pharmaceutical applications, multiple purification steps may be required to achieve the necessary purity specifications:

"The separated organic layer was dehydrated with Na₂SO₄, and then condensed by filtration, and purified to obtain 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester."

Challenges include:

- Removal of catalyst residues

- Separation of regioisomers

- Resolution of enantiomers

- Minimization of solvent residues

Table 8: Purification Strategies for Pharmaceutical-Grade 2-Methyl-3-phenylpropanoic Acid

| Method | Advantages | Disadvantages | Typical Purity Achieved (%) | Scale Applicability |

|---|---|---|---|---|

| Recrystallization | High purity, simple equipment | Yield losses, solvent intensive | >99 | Laboratory to industrial |

| Column chromatography | High resolution, versatile | Expensive, solvent intensive | >99.5 | Laboratory to pilot |

| HPLC | Very high purity | Very expensive, low throughput | >99.9 | Laboratory only |

| Distillation | Scalable, continuous operation | Energy intensive, thermal degradation risk | 95-99 | Pilot to industrial |

| Acid-base extraction | Scalable, economical | Limited to certain compounds | 90-95 | Industrial |

Suzuki-Miyaura Coupling for Biphenyl Derivatives

The carboxylate moiety of 2-methyl-3-phenylpropanoic acid serves as a directing group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A notable advancement involves decarboxylative coupling strategies, where the carboxylic acid undergoes oxidative decarboxylation to generate aryl palladium intermediates. For instance, iodine-mediated decarboxylation enables coupling with arylboronic acids to form biphenyl derivatives (Figure 1) [2]. This method avoids stoichiometric transition metal additives, achieving yields of 72–89% for para-substituted biphenyls (Table 1) [2].

Mechanistic Insights:

- Oxidative Decarboxylation: The carboxylic acid reacts with iodine to form a hypervalent iodine intermediate, facilitating Pd(II)-mediated decarboxylation.

- Transmetalation: The aryl palladium species undergoes transmetalation with arylboronic acids.

- Reductive Elimination: Biaryl formation occurs via Pd(0) reductive elimination, regenerating the Pd(II) catalyst [2] [4].

Table 1: Representative Suzuki-Miyaura Coupling of 2-Methyl-3-Phenylpropanoic Acid Derivatives

| Substrate | Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 2-Methyl-3-phenylpropanoic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂, I₂, K₂CO₃ | 85 |

| Methyl ester derivative | 3-Nitrophenylboronic acid | PdCl₂, NaBr, DMF | 78 |

Heck Reaction Applications in Alkene Functionalization

The Heck reaction leverages the phenyl group of 2-methyl-3-phenylpropanoic acid for alkene functionalization. Palladium catalysts (e.g., Pd(OAc)₂) mediate the coupling between aryl halides and alkenes, forming β-aryl carbonyl compounds. For example, the methyl ester derivative undergoes coupling with styrene to yield α,β-unsaturated ketones (Figure 2) [7].

Key Advancements:

- Ligand Design: Bulky phosphine ligands (e.g., DPPF) enhance regioselectivity for β-arylation [5].

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve catalyst stability and reaction rates [7].

Challenges: Steric hindrance from the β-methyl group necessitates elevated temperatures (100–120°C) for effective coupling [4].

Organocatalytic Transformations

Proline-Catalyzed Asymmetric Aldol Reactions

(S)-Proline catalyzes the asymmetric aldol reaction of 2-methyl-3-phenylpropanoic acid derivatives with ketones, yielding chiral β-hydroxy carbonyl compounds. In water/methanol mixtures, the reaction achieves 92% enantiomeric excess (ee) for anti-diastereomers (Table 2) [6] [8].

Mechanistic Pathway:

- Enamine Formation: Proline reacts with the ketone to generate a nucleophilic enamine.

- C–C Bond Formation: The enamine attacks the electrophilic carbonyl carbon of the acid derivative.

- Hydrolysis: The product releases, regenerating the proline catalyst [6].

Table 2: Aldol Reaction Performance in Solvent Systems

| Solvent | Temperature (°C) | ee (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| Water/Methanol (1:1) | 25 | 92 | 8:1 |

| DMSO | 25 | 88 | 7:1 |

Phase-Transfer Catalysis in Alkylation Processes

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the alkylation of 2-methyl-3-phenylpropanoic acid esters under biphasic conditions. The carboxylate anion acts as a nucleophile, reacting with alkyl halides (e.g., benzyl bromide) to form α-alkylated products (Figure 3) [5].

Optimized Conditions:

- Base: K₂CO₃ (2 equiv)

- Catalyst: TBAB (10 mol%)

- Yield: 76–84% for primary alkyl halides [5].

Limitations: Secondary alkyl halides exhibit reduced reactivity due to steric clashes with the β-methyl group.

Cyclooxygenase Isoform Inhibition Profiles

Cyclooxygenase-1 versus Cyclooxygenase-2 Selectivity Modulation

The cyclooxygenase inhibitory properties of 2-methyl-3-phenylpropanoic acid and its derivatives demonstrate significant structure-dependent variations in isoform selectivity profiles. Research conducted on related phenylpropanoic acid derivatives reveals complex selectivity patterns that distinguish between cyclooxygenase-1 and cyclooxygenase-2 isoforms.

Studies examining 2-(4-substituted)phenylpropionic acid compounds have demonstrated cyclooxygenase-1 inhibitory concentrations ranging from 15.2 to 45.8 micromolar, while cyclooxygenase-2 inhibition occurs at concentrations between 8.5 and 28.7 micromolar. Specifically, compound 6h, a methylphenylpropionic acid derivative, exhibits cyclooxygenase-1 and cyclooxygenase-2 inhibitory concentrations of 12.4 and 6.2 micromolar respectively, yielding a selectivity index of 2.0. Similarly, compound 6l demonstrates enhanced potency with cyclooxygenase-1 and cyclooxygenase-2 inhibitory concentrations of 9.8 and 4.9 micromolar respectively, maintaining the same selectivity index.

The structural features contributing to cyclooxygenase selectivity in phenylpropanoic acid derivatives involve the positioning of the phenyl ring relative to the carboxylic acid moiety. The alpha-methyl substitution pattern, characteristic of 2-methyl-3-phenylpropanoic acid, influences the binding orientation within the cyclooxygenase active site through steric interactions with specific amino acid residues. Comparative analysis with reference compounds reveals that these derivatives achieve cyclooxygenase-2 inhibition potency approaching that of nimesulide while maintaining improved cyclooxygenase-1 activity compared to selective cyclooxygenase-2 inhibitors.

Table 1: Cyclooxygenase Isoform Inhibition Profiles

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 2-Methyl-3-phenylpropanoic acid derivatives | Variable | Variable | Structure-dependent | Multiple studies |

| Compound 6h | 12.4 | 6.2 | 2.0 | Gencer et al., 2017 |

| Compound 6l | 9.8 | 4.9 | 2.0 | Gencer et al., 2017 |

| Ibuprofen (reference) | 25.3 | 14.1 | 1.8 | Gencer et al., 2017 |

Allosteric Binding Site Interactions

Allosteric regulation of cyclooxygenase enzymes represents a sophisticated mechanism through which 2-methyl-3-phenylpropanoic acid derivatives can modulate enzymatic activity beyond traditional competitive inhibition. The cyclooxygenase-2 enzyme functions as a conformational heterodimer composed of allosteric and catalytic subunits, where fatty acids bind to arginine-120 of the allosteric subunit to modulate the maximum velocity of the catalytic partner.

Phenylpropionic acid derivatives, including those structurally related to 2-methyl-3-phenylpropanoic acid, demonstrate the capacity to interact with allosteric binding sites through mechanisms involving helical residues 120-122 and loop residues 123-129 of the allosteric subunit. These interactions result in conformational changes that can either enhance or inhibit cyclooxygenase activity depending on the specific molecular structure and binding orientation.

The allosteric binding mechanism involves charge neutralization at the arginine-120 coordination site, where the carboxylate moiety of phenylpropanoic acid derivatives forms ionic interactions with positively charged amino acid residues. This ion pairing modulation affects the conformational equilibrium between the allosteric and catalytic subunits, ultimately influencing the overall enzymatic efficiency.

Flurbiprofen and naproxen, structurally related phenylpropanoic acid derivatives, demonstrate allosteric inhibition patterns that achieve 70% maximal inhibition through binding to the allosteric regulatory domain. The molecular basis for this selectivity involves novel interactions at both the opening and apex of the cyclooxygenase-2 active site, distinct from the binding patterns observed with traditional competitive inhibitors.

Table 2: Allosteric Binding Site Interactions

| Interaction Type | Binding Site | Effect on Activity | Selectivity Mechanism |

|---|---|---|---|

| Fatty acid binding | Arg-120 of allosteric subunit | Increased Vmax (2-3 fold) | COX-2 preferential activation |

| Phenylpropionic derivatives | COX-2 allosteric pocket | Variable modulation | Isoform-specific binding |

| Helical residues modulation | Conformational control region | Conformational regulation | Structural control |

Histamine Receptor Antagonism

Histamine H1 Receptor Binding Affinity Studies

The antihistamine properties of 2-methyl-3-phenylpropanoic acid derivatives represent a distinct pharmacological profile compared to traditional histamine H1 receptor antagonists. Patent literature indicates that 2-methyl-2'-phenylpropionic acid derivatives demonstrate exclusive histamine H1 antihistamine activity with high selectivity profiles that minimize interactions with other pharmaceutical receptors.

Molecular docking studies examining phenylpropanoic acid-based antihistamine derivatives reveal binding affinities in the nanomolar range for histamine H1 receptors. Specifically, cloperastine derivatives designed with phenylpropanoic acid structural elements demonstrate binding energies of -200.04 kilocalories per mole for the parent compound, with optimized derivatives achieving enhanced binding energies of -256.89 kilocalories per mole.

The molecular interactions responsible for histamine H1 receptor binding involve phenyl ring positioning within the receptor binding pocket, facilitated by aromatic-aromatic interactions with specific amino acid residues. Derivative 4, an optimized phenylpropanoic acid-based antihistamine, forms two hydrogen bonds with isoleucine-187, demonstrating superior binding characteristics compared to single hydrogen bond interactions observed with threonine-184.

Structure-activity relationship studies indicate that the alpha-methyl substitution pattern characteristic of 2-methyl-3-phenylpropanoic acid contributes to receptor selectivity through steric constraints that favor histamine H1 receptor binding over histamine H2, H3, and H4 receptor subtypes. The phenyl ring orientation influences binding affinity, with optimized derivatives achieving binding characteristics comparable to established antihistamine medications.

Table 3: Histamine H1 Receptor Binding Studies

| Compound Class | Binding Affinity | Selectivity Profile | Molecular Interactions |

|---|---|---|---|

| 2-Methyl-3-phenylpropanoic derivatives | H1 selective | High selectivity | Phenyl ring positioning |

| Cloperastine derivatives | -200.04 kcal/mol | Moderate selectivity | Single H-bond (THR184) |

| Optimized derivative 4 | -256.89 kcal/mol | Enhanced selectivity | Two H-bonds (ILE187) |

Structure-Based Design of Antihistamine Derivatives

The rational design of antihistamine derivatives based on the 2-methyl-3-phenylpropanoic acid scaffold involves systematic modification of structural elements to optimize histamine H1 receptor binding while maintaining selectivity against other receptor subtypes. Computational approaches utilizing homology modeling and molecular dynamics simulations provide insights into the molecular determinants of ligand binding at the human histamine H1 receptor.

Structure-based design strategies focus on the optimization of three key structural regions: the phenyl ring substitution pattern, the alpha-methyl positioning, and the carboxylic acid bioisosteric replacements. The phenyl ring serves as the primary pharmacophore for histamine H1 receptor recognition, while the alpha-methyl group provides steric selectivity against other histamine receptor subtypes.

Molecular modeling studies reveal that histamine H1 receptor binding involves interactions with conserved amino acid residues including aspartic acid-107, tyrosine-108, lysine-179, and tyrosine-431. The phenylpropanoic acid framework positions these interaction points optimally for receptor engagement while avoiding unfavorable steric clashes with receptor residues that would reduce binding affinity.

The development of fluorescent antihistamine ligands based on phenylpropanoic acid derivatives demonstrates the utility of structure-based design approaches for creating research tools with preserved pharmacological activity. These derivatives maintain histamine H1 receptor binding affinities in the nanomolar range while incorporating fluorescent reporter groups that enable real-time monitoring of receptor binding kinetics.

Antimicrobial Activity Mechanisms

Bacterial Membrane Permeabilization Studies

The antimicrobial properties of 2-methyl-3-phenylpropanoic acid and related phenylpropanoic acid derivatives involve direct interaction with bacterial cell membranes, resulting in membrane permeabilization and subsequent cell death. Studies examining 3-phenylpropanoic acid and its chlorinated derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacterial species.

Membrane permeabilization assays utilizing fluorescent probe uptake methods reveal that phenylpropanoic acid derivatives efficiently destabilize the outer membrane of Salmonella enterica subspecies. The mechanism involves removal of membrane-stabilizing divalent cations, leading to increased uptake of 1-N-phenylnaphthylamine, a fluorescent indicator of outer membrane integrity. This permeabilization effect is partially reversed by magnesium chloride addition, confirming the role of cation chelation in the antimicrobial mechanism.

Chlorinated derivatives of 3-phenylpropanoic acid demonstrate enhanced antimicrobial potency compared to the parent compound. Specifically, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibits minimum inhibitory concentrations of 16 micrograms per milliliter against Escherichia coli, while 3-(3-chloro-4-hydroxyphenyl)propanoic acid shows minimum inhibitory concentrations of 32-64 micrograms per milliliter against both Escherichia coli and Staphylococcus aureus.

The membrane disruption mechanism extends beyond outer membrane permeabilization to include inner membrane damage and cytoplasmic content release. Studies with 3-phenyllactic acid, a hydroxylated derivative of 3-phenylpropanoic acid, demonstrate comprehensive cell wall and membrane disruption in Klebsiella pneumoniae, accompanied by genomic DNA binding and degradation.

Table 4: Bacterial Membrane Permeabilization Studies

| Compound | Target Organism | MIC (μg/mL) | Membrane Effect | Mechanism |

|---|---|---|---|---|

| 3-Phenylpropanoic acid | Salmonella enterica | 250-500 | OM permeabilization | NPN uptake increase |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | E. coli, S. aureus | 16 | Significant disruption | Direct membrane targeting |

| 3-(3-Chloro-4-hydroxyphenyl)propanoic acid | E. coli, S. aureus | 32-64 | Moderate damage | Membrane integrity loss |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant